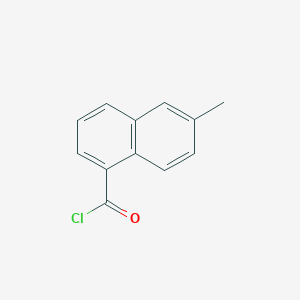

6-Methyl-1-naphthoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

87700-71-8 |

|---|---|

Molecular Formula |

C12H9ClO |

Molecular Weight |

204.65 g/mol |

IUPAC Name |

6-methylnaphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C12H9ClO/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7H,1H3 |

InChI Key |

TWEBOZKXUXHQEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)C(=O)Cl |

Origin of Product |

United States |

Chemical and Physical Properties of 6 Methyl 1 Naphthoyl Chloride

The fundamental properties of 6-Methyl-1-naphthoyl chloride are summarized in the table below. These characteristics are essential for its handling, application in reactions, and purification.

| Property | Value |

| Molecular Formula | C₁₂H₉ClO |

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | 6-methylnaphthalene-1-carbonyl chloride |

| CAS Number | 87700-71-8 |

| Synonyms | This compound |

Mechanistic Investigations and Reactivity Profiles of 6 Methyl 1 Naphthoyl Chloride

Nucleophilic Acyl Substitution Pathways of 6-Methyl-1-naphthoyl Chloride

The reactivity of this compound is primarily governed by the electrophilic nature of the acyl chloride group attached to the naphthalene (B1677914) ring. This functional group readily undergoes nucleophilic acyl substitution, a class of reactions where a nucleophile displaces the chloride ion. masterorganicchemistry.com The general mechanism for these transformations proceeds through a tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl carbon. This is followed by the elimination of the chloride leaving group, regenerating the carbonyl double bond. libretexts.org The reactivity of acyl chlorides is the highest among carboxylic acid derivatives, which also include anhydrides, esters, and amides. libretexts.org

Aminolysis and Amide Bond Formation

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding N-substituted 6-methyl-1-naphthamides. This reaction is a fundamental method for forming amide bonds. libretexts.org The general procedure involves dissolving the acyl chloride in a suitable solvent, such as dichloromethane, and adding the amine, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. chemicalbook.com

The steric hindrance provided by the naphthoyl moiety can influence the reactivity. For instance, in the synthesis of N-substituted amides, the bulky nature of the 6-methyl-1-naphthoyl group can affect the rate and success of the reaction, particularly with sterically demanding amines. nih.gov Despite this, aminolysis remains a robust method for creating a wide range of amides derived from 6-methyl-1-naphthoic acid.

Detailed mechanistic studies on related systems, such as the reaction of N-phenyl-N-tosyl benzamide (B126) with an ammonia (B1221849) source, highlight the possibility of transamidation reactions, though this is more relevant to the modification of existing amides rather than their initial synthesis from acyl chlorides. google.com The formation of amides from acyl chlorides is generally a direct and high-yielding process. whiterose.ac.uk

Table 1: Examples of Aminolysis Reactions with Acyl Chlorides

| Amine | Base | Solvent | Product |

| Aniline | Triethylamine | Dichloromethane | N-phenyl-1-naphthamide |

| Methylamine | Triethylamine | Dichloromethane | N-methyl-1-naphthamide |

| Ammonia | - | Water/Dichloromethane | 1-Naphthamide |

This table is illustrative and based on general acyl chloride reactivity. Specific conditions for this compound may vary.

Alcoholysis and Esterification Reactions

When this compound reacts with an alcohol, a process termed alcoholysis, the corresponding ester is formed. libretexts.org This esterification reaction is typically carried out in the presence of a base like pyridine (B92270) or triethylamine, which serves to scavenge the HCl produced. The reaction proceeds readily due to the high reactivity of the acyl chloride. ambeed.com

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, yielding the ester.

Table 2: Illustrative Alcoholysis of an Acyl Chloride

| Alcohol | Base | Solvent | Product |

| Methanol | Pyridine | - | Methyl 1-naphthoate (B1232437) |

| Ethanol | Triethylamine | Dichloromethane | Ethyl 1-naphthoate |

| Isopropanol | - | - | Isopropyl 1-naphthoate |

This table demonstrates the general reaction of 1-naphthoyl chloride. The presence and nature of the methyl group at the 6-position are not expected to fundamentally alter the course of this reaction.

Thiolysis and Thioester Synthesis

The reaction of this compound with a thiol (a sulfur analog of an alcohol) results in the formation of a thioester. This process, known as thiolysis, is analogous to alcoholysis. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon. researchgate.net Thioesters are important compounds in organic synthesis and biochemistry. masterorganicchemistry.com

Organocatalysts can be employed to facilitate the enantioselective thiolysis of cyclic anhydrides, demonstrating the utility of thiols as nucleophiles in acyl substitution reactions. acs.org While specific studies on the thiolysis of this compound are not prevalent, the general reactivity of acyl chlorides suggests that this reaction would proceed efficiently to yield the corresponding S-alkyl or S-aryl 6-methyl-1-naphthothioate. The synthesis of poly(thioester)s through ring-opening polymerization of cyclic thioesters further highlights the formation and reactivity of the thioester functional group. researchgate.netresearchgate.net

Hydrolysis and Stability in Aqueous Environments

Acyl chlorides, including this compound, are highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid (6-methyl-1-naphthoic acid) and hydrochloric acid. epa.gov This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile.

The high reactivity of acyl chlorides towards water means they are generally unstable in aqueous environments and must be handled under anhydrous conditions to prevent decomposition. The rate of hydrolysis can be influenced by factors such as temperature and pH. epa.gov Studies on the hydrolysis of various acyl chlorides have shown that the mechanism can shift from a bimolecular addition-elimination pathway to a unimolecular (SN1-type) pathway depending on the structure of the acyl chloride. researchgate.net For aromatic acyl chlorides, the reaction with water is typically rapid. The replacement of a bromine atom with chlorine at the C-5 position during the synthesis of a related naphthoyl chloride was confirmed by hydrolyzing the acyl chloride to the corresponding carboxylic acid, illustrating the utility of this reaction for structural confirmation. nih.govacs.org

Electrophilic Aromatic Acylation Reactions (Friedel-Crafts Type)

This compound can act as an acylating agent in Friedel-Crafts acylation reactions. wikipedia.org In this type of electrophilic aromatic substitution, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone. wikipedia.orgnih.gov The Lewis acid activates the acyl chloride by coordinating to the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and generates an acylium ion or a highly polarized complex. wikipedia.org

Regioselectivity and Ortho/Para Directing Effects in Naphthalene Systems

The regioselectivity of Friedel-Crafts acylation on substituted naphthalenes is a complex interplay of steric and electronic factors. stackexchange.comokstate.edu In the case of 1-methylnaphthalene, acetylation tends to occur at the 4-position. For 2-substituted naphthalenes, acylation generally happens at the 1-position or the 6-position. okstate.edugoogle.com The presence of a methyl group, which is an activating, ortho-para directing group, on the naphthalene ring of the acylating agent itself (as in this compound) does not directly influence the position of attack on the separate aromatic substrate.

However, the structure of the acylating agent, including the steric bulk of the 6-methyl-1-naphthoyl group, can influence the outcome of the reaction. stackexchange.com When acylating an aromatic substrate, the position of substitution is determined by the directing effects of the substituents on that substrate. For example, acylation of toluene (B28343) would be expected to yield ortho and para substituted products. acs.org

In the context of the naphthalene system being acylated, the α-position (C1, C4, C5, C8) is generally more reactive than the β-position (C2, C3, C6, C7) due to better stabilization of the carbocation intermediate (arenium ion). However, the β-position is often favored under conditions of thermodynamic control or with bulky electrophiles, due to steric hindrance at the α-position, particularly from the peri-hydrogen at C8. stackexchange.com The choice of solvent and catalyst can also significantly impact the isomer ratio. google.com For instance, using nitrobenzene (B124822) as a solvent with aluminum chloride often favors acylation at the 6-position for 2-substituted naphthalenes. google.com

Table 3: Factors Influencing Regioselectivity in Friedel-Crafts Acylation of Naphthalene

| Factor | Influence on Regioselectivity |

| Electronic Effects | Activating groups on the substrate direct to ortho/para positions. The α-position is electronically favored. stackexchange.com |

| Steric Hindrance | Bulky acylating agents or substrates can favor substitution at the less hindered β-position. stackexchange.com |

| Catalyst | The nature and amount of the Lewis acid catalyst can alter the isomer distribution. google.com |

| Solvent | Solvents like nitrobenzene can promote substitution at specific positions. google.com |

| Temperature | Higher temperatures can favor the thermodynamically more stable product. google.com |

Lewis Acid Catalysis in Acylation Reactions

Lewis acid catalysis is a cornerstone of Friedel-Crafts acylation reactions, and the use of this compound is no exception. These reactions typically employ a Lewis acid to enhance the electrophilicity of the acyl chloride, facilitating the attack by an aromatic ring. Common Lewis acids such as aluminum chloride (AlCl₃) are often used in stoichiometric amounts. researchgate.netnih.gov The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond and generates a highly electrophilic acylium ion or a polarized complex. This intermediate is then attacked by the nucleophilic aromatic substrate.

The choice of Lewis acid and reaction conditions can significantly influence the outcome of the acylation. For instance, in the acylation of N-p-toluenesulfonylpyrrole with 1-naphthoyl chloride, the use of different Lewis acids like EtAlCl₂ versus AlCl₃ resulted in different ratios of 2- and 3-acylation products. nih.gov While specific studies detailing a wide array of Lewis acids with this compound are not abundant in the provided results, the general principles of Lewis acid catalysis in Friedel-Crafts reactions are well-established and applicable. Metal triflates, such as those of scandium (Sc(OTf)₃), tin (Sn(OTf)₂), and gallium (Ga(OTf)₃), have emerged as effective catalysts for Friedel-Crafts acylation, sometimes allowing for catalytic use rather than stoichiometric amounts. researchgate.netnih.gov

The reaction mechanism involves the formation of a sigma complex (also known as an arenium ion) after the aromatic ring attacks the activated acyl chloride. This intermediate is a resonance-stabilized carbocation. The final step is the deprotonation of the sigma complex by a weak base, restoring the aromaticity of the ring and yielding the acylated product. The catalytic cycle of the Lewis acid is regenerated in this process.

| Catalyst Type | Example | Role in Acylation | Reference |

| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) | Enhances electrophilicity of the acyl chloride | nih.gov |

| Metal Triflates | Scandium Triflate (Sc(OTf)₃) | Can enable catalytic cycles in acylation | researchgate.netnih.gov |

| Organoaluminum | Ethylaluminum Dichloride (EtAlCl₂) | Can influence regioselectivity | nih.gov |

Reactions with Carbon Nucleophiles and Organometallic Reagents

This compound readily reacts with a variety of carbon nucleophiles, particularly organometallic reagents. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds, leading to the synthesis of ketones and other derivatives.

Grignard reagents (R-MgX) are powerful nucleophiles that react efficiently with acyl chlorides like this compound to form ketones. The reaction proceeds through a nucleophilic acyl substitution mechanism. The Grignard reagent adds to the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield a ketone. It is crucial to control the reaction conditions, as a second equivalent of the Grignard reagent can add to the newly formed ketone, leading to a tertiary alcohol. researchgate.netacs.org

Subsequent transformations of the resulting ketone are numerous. For instance, the ketone can undergo further Grignard reactions to form tertiary alcohols, be reduced to secondary alcohols, or be used in a variety of other synthetic transformations. The scope of Grignard reagents that can be used is broad, including alkyl, aryl, and vinyl Grignards. mdpi.comcdnsciencepub.com For example, the reaction of various Grignard reagents with 4-amino-2-chloronicotinonitrile (B6590771) has been shown to proceed smoothly to give the corresponding ketone products in moderate to good yields. mdpi.com

| Grignard Reagent Type | Product of First Addition | Product of Second Addition | Reference |

| Alkylmagnesium halide | Alkyl 6-methyl-1-naphthyl ketone | Tertiary alcohol | researchgate.netacs.org |

| Arylmagnesium halide | Aryl 6-methyl-1-naphthyl ketone | Tertiary alcohol | mdpi.comcdnsciencepub.com |

Organolithium reagents (R-Li) are generally more reactive than Grignard reagents and also react with acyl chlorides to form ketones. libretexts.org However, due to their high reactivity, the reaction is often difficult to control at the ketone stage, and the formation of the tertiary alcohol by-product is common. libretexts.orgmasterorganicchemistry.com One strategy to mitigate this is to use a less reactive organometallic reagent or to perform the reaction at very low temperatures.

Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are softer nucleophiles compared to Grignard and organolithium reagents. thieme-connect.deresearchgate.net This "softness" makes them highly selective for reactions with acyl chlorides to form ketones, with little to no formation of the tertiary alcohol. thieme-connect.deresearchgate.net The reaction is believed to proceed through an oxidative addition of the acyl chloride to the copper center, followed by reductive elimination to form the ketone. This selectivity makes organocuprates particularly useful for the synthesis of ketones from acyl chlorides when the corresponding Grignard or organolithium reagent is too reactive. nih.gov

| Organometallic Reagent | Reactivity | Selectivity for Ketone | Common Side Product | Reference |

| Organolithium (R-Li) | High | Low to Moderate | Tertiary Alcohol | libretexts.orgnih.gov |

| Organocuprate (R₂CuLi) | Moderate | High | Minimal | thieme-connect.deresearchgate.net |

Advanced Mechanistic Elucidation Techniques

Understanding the intricate details of reaction mechanisms requires the use of advanced analytical and computational techniques. These methods provide insights into the energetics of reaction pathways and the nature of transient species.

Kinetic studies are crucial for determining the rate of a reaction and how it is affected by factors such as concentration, temperature, and the solvent. For reactions involving acyl chlorides, such as solvolysis, kinetic data can help to distinguish between different mechanistic pathways, for example, Sₙ1 versus Sₙ2 type mechanisms. nih.govresearchgate.net The Grunwald-Winstein equation is often applied to correlate the solvolysis rates of substrates like naphthoyl chlorides in different solvent systems. nih.govresearchgate.netacs.org

Thermodynamic studies provide information about the energy changes that occur during a reaction, including the enthalpy (ΔH) and entropy (ΔS) of activation. acs.orgumbc.eduacs.org These parameters can be determined from the temperature dependence of the reaction rate (Eyring equation). For example, a large negative entropy of activation is often indicative of a highly ordered transition state, such as in a bimolecular reaction, while a small or positive entropy of activation can suggest a dissociative or unimolecular mechanism. nih.gov Computational methods, such as Density Functional Theory (DFT), are increasingly used to calculate the energies of reactants, intermediates, transition states, and products, providing a theoretical framework to understand and predict reaction outcomes. researchgate.net

| Parameter | Information Provided | Experimental/Computational Method | Reference |

| Rate Constant (k) | Speed of reaction | Spectrophotometry, Chromatography | researchgate.net |

| Activation Energy (Ea) | Minimum energy for reaction | Temperature-dependent kinetic studies | nih.gov |

| Enthalpy of Activation (ΔH‡) | Heat change to reach transition state | Temperature-dependent kinetic studies | nih.govacs.org |

| Entropy of Activation (ΔS‡) | Change in disorder to reach transition state | Temperature-dependent kinetic studies | nih.gov |

| Gibbs Free Energy of Activation (ΔG‡) | Spontaneity of reaching transition state | ΔG‡ = ΔH‡ - TΔS‡ | acs.org |

The direct observation and characterization of reactive intermediates are key to confirming a proposed reaction mechanism. Techniques such as NMR, IR, and UV-Vis spectroscopy can be used to identify transient species under specific conditions (e.g., at low temperatures). In the context of Friedel-Crafts acylation, the acylium ion or its complex with the Lewis acid is a key reactive intermediate. nih.gov Evidence for such intermediates can sometimes be obtained spectroscopically or by trapping experiments.

In reactions involving organometallic reagents, the nature of the reacting species in solution can be complex, often involving aggregates or solvent complexes. acs.org For example, in Grignard reactions, the active species may be a dimer or a more complex aggregate, and the solvent plays a crucial role in the reaction mechanism. acs.org In radical reactions, which can sometimes be side reactions in organometallic chemistry, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates. acs.org The identification of intermediates in the reaction of organoaluminum compounds with acyl chlorides has provided evidence for the formation of organoaluminum intermediates that lead to the ketone product. nih.gov

Stereochemical Control in Reactions Involving this compound

A comprehensive review of available scientific literature and chemical databases did not yield specific research findings or detailed mechanistic studies concerning stereochemical control in reactions directly involving this compound. While the principles of asymmetric synthesis and stereocontrol are well-established for acyl chlorides as a class, specific applications and documented outcomes for this compound are not present in the reviewed sources.

In general, stereochemical control in reactions with acyl chlorides is often achieved through the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate, directing a subsequent reaction to proceed with a specific stereochemical outcome. wikipedia.orggoogle.com For an acyl chloride like this compound, this would typically involve reacting it with a chiral alcohol or amine to form a chiral ester or amide. The steric and electronic properties of the chiral auxiliary would then influence the approach of a reagent to the molecule, leading to the diastereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be cleaved and recovered. wikipedia.org

For instance, chiral auxiliaries such as Evans oxazolidinones or pseudoephedrine are commonly acylated to form amides. wikipedia.org The resulting chiral amide enolates can then undergo diastereoselective alkylation, aldol, or Michael reactions. The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered face, thus controlling the stereochemistry of the newly formed carbon-carbon bond.

While there are examples of other naphthoyl chlorides being used in stereoselective synthesis—for example, 2-naphthoyl chloride has been used to derivatize chiral alcohols for stereochemical analysis nih.gov—no such specific examples, reaction data, or mechanistic interpretations for this compound could be found. The synthesis of this compound from its corresponding carboxylic acid is documented, but its application in stereocontrolled reactions remains uncharacterised in the available literature. prepchem.com

Due to the absence of specific research data, the creation of data tables or a detailed discussion on the stereochemical control in reactions involving this compound is not possible without speculating or extrapolating from related but distinct chemical systems. Such an approach would not meet the required standards of scientific accuracy for this article.

Synthesis of Biologically Relevant Naphthalene-Containing Compounds

The naphthalene moiety is a crucial building block in the synthesis of a wide array of biologically active molecules and organic materials due to its unique optical and electronic properties. nih.gov Its derivatives are prevalent in natural products and have significant applications in the pharmaceutical and medicinal industries. nih.govresearchgate.net The reactivity of this compound as an acylating agent makes it a valuable precursor in the construction of complex naphthalene-containing structures.

Integration into Natural Product Scaffolds

While direct examples of the integration of this compound into natural product scaffolds are not extensively detailed in the provided search results, the synthesis of various naphthalene derivatives is a well-established field. thieme-connect.comsorbonne-universite.fr The general reactivity of acyl chlorides allows for their incorporation into complex molecules through reactions with nucleophiles like alcohols and amines. For instance, the Friedel-Crafts reaction, a common method for acylating aromatic rings, utilizes acyl chlorides to introduce new functional groups. nih.gov This suggests that this compound could be employed to append the 6-methylnaphthalene moiety onto a natural product backbone containing a suitable reactive site, thereby modifying its biological activity or physical properties. The synthesis of various substituted naphthalenes often involves metal-catalyzed reactions, such as those using palladium, which facilitate the formation of complex aromatic systems. thieme-connect.comsorbonne-universite.fr

Functionalization of Polymeric Materials and Surfaces

The modification of polymer surfaces is a critical area of materials science, aiming to enhance properties such as biocompatibility, adhesion, and chemical resistance. dtu.dk this compound, with its reactive acyl chloride group, can be employed to introduce the 6-methylnaphthalene moiety onto polymer backbones and surfaces, thereby altering their characteristics.

Grafting of 6-Methyl-1-naphthoyl Moieties onto Polymer Backbones

Functional polymers, which contain specific chemical groups, are of great interest due to their wide range of applications. mdpi.com One method to create such polymers is through the copolymerization of a functionalized monomer. mdpi.com Alternatively, existing polymers can be chemically modified. The reactive nature of acyl chlorides allows them to be grafted onto polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. google.com

For example, a study on the functionalization of hyper-cross-linked polymers of intrinsic microporosity involved the introduction of various functional groups onto a pre-formed polymer backbone to enhance CO2 adsorption. acs.org While this study did not specifically use this compound, it demonstrates the principle of post-polymerization modification. The grafting of the bulky and aromatic 6-methylnaphthalene group could be used to alter the physical properties of a polymer, such as its thermal stability or its interaction with other molecules. The introduction of such groups can be achieved through reactions like the Friedel-Crafts acylation of aromatic polymers or the esterification of polymers with hydroxyl groups.

Surface Modification for Enhanced Material Properties

The surface of a material dictates its interaction with the environment. Surface modification can be used to impart desired properties without altering the bulk material. google.comgoogle.com Acyl chlorides are effective reagents for surface modification due to their high reactivity.

Research has shown that the acylation of polysulfone membranes with various acid chlorides, including 1-naphthoyl chloride, can successfully functionalize the membrane surface. dtu.dk This modification was confirmed by the appearance of characteristic carbonyl stretch bands in the IR spectrum. dtu.dk The introduction of the naphthalene moiety altered the surface chemistry, which in turn could influence properties like hydrophobicity and protein adsorption. dtu.dk While this specific study used 1-naphthoyl chloride, the same principle applies to this compound, where the additional methyl group could further tune the surface properties.

The modification of surfaces with specific functional groups can also be used to facilitate the immobilization of enzymes, which is important for applications in biocatalysis. dtu.dk The introduction of a naphthalene group could provide a hydrophobic micro-environment that may enhance the activity or stability of certain enzymes.

Design and Synthesis of Advanced Organic Materials

The unique electronic and photophysical properties of the naphthalene ring system make it a valuable component in the design of advanced organic materials. nih.gov These materials find applications in fields such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and liquid crystals. thieme-connect.comsorbonne-universite.fr

The synthesis of novel 1,5-bis(diarylamino)naphthalene derivatives for potential use as hole-transporting materials in OLEDs has been reported. cdnsciencepub.com These materials were synthesized through a palladium-catalyzed coupling reaction. cdnsciencepub.com The incorporation of naphthalene units into the molecular structure is crucial for achieving the desired electronic properties.

In the field of liquid crystals, triphenylene-based discotic liquid crystals have been synthesized with various substituents to tune their mesophase behavior. tandfonline.comuea.ac.uk In one study, 2,3-dihydroxy-6,7,10,11-tetrakis(hexyloxy)triphenylene was reacted with 1-naphthoyl chloride to produce a triphenylene-2,3-bis(1-naphthoate) ester. tandfonline.comuea.ac.uk This demonstrates how the naphthoyl group can be incorporated into larger molecular architectures to influence their self-assembly and liquid crystalline properties. The synthesis of liquid crystal monomers bearing naphthyl groups has also been shown to result in materials with high optical birefringence. researchgate.net

The development of advanced organic materials often relies on the precise control of molecular structure to achieve desired functionalities. iranchembook.ir The use of reactive building blocks like this compound allows for the systematic modification of molecular structures to explore structure-property relationships and design new materials with tailored characteristics.

| Material Class | Application | Role of Naphthalene Moiety |

| 1,5-Bis(diarylamino)naphthalene derivatives | Hole-transporting materials (OLEDs) | Core electronic structure |

| Triphenylene-2,3-bis(1-naphthoate) esters | Discotic liquid crystals | Influences mesophase behavior |

| Styrene monomers with naphthyl groups | High birefringence liquid crystals | Enhances optical anisotropy |

Precursors for Liquid Crystals or Optoelectronic Materials

The incorporation of rigid, planar moieties is a cornerstone of designing molecules with liquid crystalline or optoelectronic properties. The naphthyl group, being a larger aromatic system than a simple phenyl ring, is frequently employed to enhance π-π stacking interactions and induce or stabilize mesophases. Acyl chlorides like 1-naphthoyl chloride serve as key reagents for attaching this rigid core to other molecular fragments, such as alcohols or amines, to create the final functional material. For instance, 1-naphthoyl chloride has been used in the synthesis of triphenylene-based discotic liquid crystals by reacting it with hydroxyl-substituted triphenylene (B110318) cores. nih.govuea.ac.uk Similarly, ester linkages are fundamental in creating calamitic (rod-shaped) liquid crystals, where a naphthyl group can act as a terminal wing, influencing the material's mesomorphic behavior. ehu.eus

The introduction of a methyl group, as in this compound, can significantly impact the final properties of such materials. The methyl group can influence the molecular packing in the solid state, potentially lowering the melting point and broadening the liquid crystal phase range. researchgate.net In the context of optoelectronics, naphthalene derivatives are integral to many organic light-emitting diode (OLED) materials, often used as hole-transport or emissive components. acs.org For example, N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPD) is a well-known hole transport material. While direct synthesis from this compound is not the primary route for all such materials, its role as a precursor to naphthalene-based amines, esters, and amides makes it a relevant synthetic intermediate for novel optoelectronic compounds. The functionalization with a 6-methyl-1-naphthoyl group can be used to tune the HOMO/LUMO energy levels, solubility, and film-forming properties of potential optoelectronic materials. acs.org

Table 1: Examples of Naphthalene Derivatives in Liquid Crystal and Optoelectronic Applications

| Compound Class | Synthetic Precursor | Application | Key Finding | Reference |

| Triphenylene Diesters | 1-Naphthoyl chloride | Discotic Liquid Crystals | Naphthoyl groups attached to a triphenylene core can form stable columnar mesophases. | nih.govuea.ac.uk |

| Naphthyl Benzoates | 6-(2-hydroxy)naphthyl benzoate | Ferroelectric Liquid Crystals | A chemically stable core that can be linked to chiral tails to produce ferroelectric SmC* phases. | ehu.eus |

| Diamine Derivatives | 1-Naphthylamine (precursor to NPD) | Hole-Transport Layer in OLEDs | The naphthyl moiety is a key component in widely used materials for organic electronics. | acs.org |

| Azo/Ester Molecules | Naphthyl-terminated benzoates | Nematic Liquid Crystals | The orientation of the naphthyl group and lateral substituents significantly affects mesophase behavior. | bohrium.com |

Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers and hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched structure. instras.com Their unique properties, such as high solubility and a large number of terminal functional groups, make them suitable for applications in catalysis, drug delivery, and materials science. nih.gov The synthesis of these polymers often involves the step-wise reaction of monomers, and acyl chlorides are common reagents in these processes, particularly for creating polyester (B1180765) or polyamide structures.

This compound can be employed as a surface modification agent for pre-formed dendrimers. For example, in a process analogous to the functionalization of Polyamidoamine (PAMAM) dendrimers with 2-naphthoyl chloride, the terminal amine groups on the dendrimer surface can be acylated to attach the 6-methyl-1-naphthoyl moiety. worktribe.com This surface functionalization dramatically alters the properties of the dendrimer, imparting the hydrophobicity and rigidity of the naphthyl group, which can be useful for creating specialized coatings or encapsulants.

In the synthesis of hyperbranched polymers, naphthalene-containing monomers are used to create materials with specific optical properties, such as a high refractive index. doi.org While not always built directly from this compound, hyperbranched polyesters can be synthesized via the polycondensation of an AB2-type monomer, where 'A' could be a hydroxyl group and 'B' could be an acyl chloride. The inclusion of the 6-methylnaphthalene unit within the polymer structure would contribute to its thermal stability and refractive properties, making such polymers potentially useful for optical films and coatings. epo.orgrsc.org

Table 2: Strategies for Incorporating Naphthyl Moieties into Branched Polymers

| Polymer Type | Synthetic Strategy | Role of Naphthyl Group | Resulting Property | Reference(s) |

| PAMAM Dendrimer | Surface functionalization with 2-naphthoyl chloride | Capping agent | Modified solubility and physical properties | worktribe.com |

| Hyperbranched Poly(vinylsulfide)s | Thiol-yne polymerization of a tris(naphthylethynyl)benzene monomer | Structural unit | High refractive index (up to 1.745), thermal stability | doi.org |

| Sulfonimide Dendrimers | Convergent synthesis using naphthyl-decorated dendrons | Peripheral group | Influences chemical and physical properties of the final dendrimer | mdpi.com |

Role in Ligand Synthesis for Catalysis

The development of sophisticated ligands is crucial for advancing homogeneous catalysis. The structural properties of a ligand—its steric bulk, electronic nature, and chirality—dictate the activity and selectivity of the metal catalyst. The 6-methyl-1-naphthyl group offers a rigid, sterically demanding, and electronically distinct scaffold that can be incorporated into ligands for various catalytic applications.

Chiral Ligand Derivatization

In asymmetric catalysis, the enantioselectivity of a reaction is controlled by a chiral ligand coordinated to the metal center. This compound can be used as a chiral derivatizing agent (CDA) to synthesize new chiral ligands or to determine the enantiomeric purity of other molecules. wikipedia.org The process involves reacting the acyl chloride with a chiral alcohol or amine to form a stable diastereomeric amide or ester. The bulky 6-methyl-1-naphthoyl group can create a well-defined chiral pocket around a metal center, influencing the approach of substrates and leading to high enantioselectivity.

This strategy is analogous to the use of other acyl chlorides, such as Mosher's acid chloride, in stereochemical analysis. wikipedia.org The derivatization of a racemic or enantiomerically enriched amine with enantiopure this compound would yield diastereomers that can be separated chromatographically or distinguished by NMR spectroscopy. acs.orgnih.gov More importantly, the resulting amides can themselves be valuable chiral ligands, where the C-N bond's restricted rotation due to the bulky substituents can lead to atropisomerism, creating an element of axial chirality. Axially chiral ligands based on naphthyl frameworks are highly effective in a range of asymmetric reactions. researchgate.netacs.orgresearchgate.net

Table 3: Chiral Derivatization Strategies and Reagents

| Reagent Type | Analyte/Substrate | Purpose | Mechanism | Reference |

| Mosher's acid chloride | Chiral alcohols and amines | Determination of absolute configuration | Formation of diastereomeric esters/amides distinguishable by NMR | wikipedia.org |

| 3,5-Dinitrobenzoyl chloride | Amino acids, amino alcohols | Enantiomeric resolution | Formation of diastereomers separable by HPLC | acs.org |

| Axially chiral carbene precursors | Gold(I) salts | Synthesis of chiral gold complexes | Coordination to form stable, axially chiral NHC-gold catalysts | researchgate.net |

| (R)-BiAC | Chiral amines, amino acids | Chiral analysis by LC-MS | Formation of diastereomers with enhanced MS sensitivity | nih.gov |

Metallacycle and Coordination Complex Formation

Metallacycles are organometallic compounds containing a metal atom within a ring structure, formed through the intramolecular coordination of a ligand to a metal center. The formation of such structures is often a key step in catalytic cycles, particularly in C-H activation reactions. Ligands derived from this compound are excellent candidates for forming metallacycles.

For example, an amide formed from this compound and a suitable amine can be used to create a ligand that, upon reaction with a metal precursor like iridium or rhodium, undergoes cyclometalation. rsc.org In this process, the metal center coordinates to a donor atom (e.g., the amide nitrogen) and subsequently activates a C-H bond on the naphthyl ring—typically the peri-hydrogen at the 8-position—to form a stable five- or six-membered metallacycle. The chemistry of (P,C)-cyclometalated complexes derived from naphthyl phosphines is well-developed and highlights the propensity of the naphthyl framework to undergo such C-H activation. rsc.org The resulting metallacyclic complexes can be highly stable and serve as potent catalysts for reactions like hydrogenation or C-C bond formation. acs.org

Furthermore, amides and esters derived from this compound can act as simple monodentate or bidentate ligands to form a wide variety of coordination complexes with transition metals. The electronic properties of the metal center can be fine-tuned by the substituents on the ligand, with the 6-methyl-1-naphthoyl group providing specific steric and electronic contributions. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including this compound and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule. nih.govislandscholar.ca

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial characterization of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. For instance, the aromatic protons of the naphthalene ring system will appear as a complex series of multiplets in the downfield region of the spectrum, while the methyl group protons will present as a distinct singlet in the upfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a separate signal. The chemical shift of these signals is indicative of the carbon's hybridization and its bonding environment. For example, the carbonyl carbon of the acyl chloride group is typically observed at a significantly downfield chemical shift. The interpretation of both ¹H and ¹³C NMR spectra is often aided by computational methods which can predict chemical shifts with a reasonable degree of accuracy. researchgate.net

Below is a table summarizing typical ¹H and ¹³C NMR data for related naphthaloyl derivatives, which can be used as a reference for interpreting the spectra of this compound. rsc.orgnih.gov

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.5 | m | Aromatic protons |

| ¹H | 2.0 - 2.5 | s | Methyl protons (-CH₃) |

| ¹³C | 165 - 175 | s | Carbonyl carbon (C=O) |

| ¹³C | 120 - 140 | s | Aromatic carbons |

| ¹³C | 20 - 25 | q | Methyl carbon (-CH₃) |

| Note: 's' denotes a singlet, 'm' a multiplet, and 'q' a quartet. The exact chemical shifts and multiplicities can vary based on the solvent and the specific substitution pattern. |

For more complex molecules or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. islandscholar.cayoutube.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would help in assigning the connectivity of the protons on the naphthalene ring. beilstein-journals.orgmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals. beilstein-journals.orgmdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For example, a correlation between the methyl protons and the aromatic carbons can confirm the position of the methyl group on the naphthalene ring. beilstein-journals.orgmdpi.commdpi.com

The combined application of these 1D and 2D NMR techniques allows for a complete and confident structural elucidation of this compound and its reaction products. nih.govislandscholar.ca

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. nih.govunodc.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.orgmdpi.com This high level of accuracy allows for the determination of the elemental composition of the molecule. For this compound, HRMS can definitively confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. clemson.edu

| Technique | Information Obtained | Application to this compound |

| HRMS | Precise mass and elemental composition | Confirms the molecular formula C₁₂H₉ClO. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.org This is particularly useful for analyzing the purity of this compound and for identifying the components of a reaction mixture. uark.eduoup.com The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification. nih.govoup.com The fragmentation patterns observed in the mass spectra can provide valuable structural information about the reaction products. oup.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Presence and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govxmu.edu.cn For this compound, the most characteristic absorption band in the IR spectrum would be the strong stretching vibration of the carbonyl group (C=O) in the acyl chloride, typically appearing in the range of 1750-1815 cm⁻¹. nih.gov The presence of the aromatic naphthalene ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. xmu.edu.cn The UV-Vis spectrum of this compound is expected to show strong absorptions characteristic of the naphthalene chromophore. researchgate.netresearchgate.net These electronic transitions, typically π → π* transitions, provide information about the conjugated system of the molecule. The position and intensity of the absorption maxima can be influenced by the substitution pattern on the naphthalene ring. researchgate.netacs.org

| Spectroscopic Technique | Key Absorptions/Transitions for this compound |

| Infrared (IR) | Strong C=O stretch (~1750-1815 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aromatic C=C stretch (1400-1600 cm⁻¹) |

| Ultraviolet-Visible (UV-Vis) | π → π* transitions characteristic of the naphthalene system. |

Chromatographic Separation Techniques in Purity Assessment and Reaction Progress Analysis

Chromatographic techniques are indispensable in the analysis of this compound and its subsequent reaction products. These methods allow for the effective separation, identification, and quantification of the target compound, as well as any impurities or byproducts, which is crucial for ensuring the purity of the final products and for monitoring the progress of chemical reactions. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of non-volatile and thermally labile compounds. For this compound and its derivatives, HPLC offers high resolution and sensitivity. Given the reactivity of the acyl chloride functional group, analysis may be performed on the parent compound under anhydrous conditions, or more commonly on its more stable derivatives formed during a reaction.

Purity Assessment: The purity of this compound can be determined by reacting it with a suitable nucleophile to form a stable derivative, which is then analyzed by HPLC. This approach is common for acyl chlorides. For instance, derivatization with an alcohol would yield a stable ester. The purity is then calculated from the peak area of the derivatized product relative to the total peak area of all components in the chromatogram.

Reaction Progress Analysis: HPLC is an effective tool for monitoring the progress of reactions involving this compound. By taking aliquots of the reaction mixture at different time intervals, quenching the reaction, and analyzing the samples, the consumption of the starting material and the formation of the product can be tracked. This data is vital for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. For example, in the synthesis of N-(ethylcarbamothioyl)-1-naphthamide from 1-naphthoyl chloride, HPLC could be used to monitor the disappearance of the acyl chloride and the appearance of the amide product. nih.gov

A hypothetical HPLC method for the analysis of a derivatized product of this compound is presented below, based on established methods for similar compounds. mdpi.comscience.gov

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (Reversed-Phase) | Provides good separation for moderately polar to non-polar aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is often necessary to separate compounds with a range of polarities, which is common in reaction mixtures. rsc.org |

| Detector | UV-Vis Diode Array Detector (DAD) | The naphthoyl moiety has a strong UV absorbance, allowing for sensitive detection. A DAD allows for the simultaneous monitoring of multiple wavelengths to ensure peak purity. |

| Column Temperature | 30-40 °C | Maintaining a constant column temperature ensures reproducible retention times. squ.edu.om |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |

| Injection Volume | 5-20 µL | A typical injection volume for analytical HPLC. |

Table 1: Hypothetical HPLC Parameters for Analysis of a this compound Derivative

The development of a specific HPLC method would require optimization of the mobile phase composition and gradient to achieve adequate separation of all components of interest. oup.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While the direct analysis of the highly reactive this compound by GC can be challenging due to potential degradation in the hot injector port or on the column, it is a highly suitable method for the analysis of its more volatile and stable reaction products, such as esters or certain amides. It is frequently coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Purity Assessment and Reaction Progress Analysis: Similar to HPLC, GC can be used to assess the purity of volatile reaction products and to monitor reaction progress. For example, in a reaction where this compound is used to synthesize a volatile ester, GC analysis of the reaction mixture would show the depletion of the corresponding alcohol and the formation of the ester product. The high separation efficiency of capillary GC columns allows for the resolution of closely related isomers, which can be critical in complex reactions. oup.comnih.gov

Research on related naphthoyl-substituted indoles, which are reaction products, demonstrates the utility of GC-MS in separating and identifying regioisomers. nih.gov These studies provide a basis for developing a GC method for the analysis of reaction products of this compound.

Below is a table outlining hypothetical GC parameters for the analysis of a volatile derivative of this compound.

| Parameter | Condition | Rationale |

| Column | Capillary column (e.g., 5% phenyl polysilphenylene-siloxane or trifluoropropylmethyl polysiloxane) | These stationary phases provide good selectivity for aromatic and moderately polar compounds. oup.com |

| Injector Temperature | 250-300 °C | High enough to ensure rapid volatilization of the analytes without causing thermal degradation. oup.com |

| Oven Temperature Program | Initial hold, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature, and a final hold. | A temperature program is essential for separating compounds with different boiling points in a single run. derpharmachemica.com |

| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS provides structural information for positive identification of the separated components. oup.com |

Table 2: Hypothetical GC Parameters for Analysis of a this compound Derivative

The specific temperature program and column choice would need to be optimized based on the volatility of the specific reaction products being analyzed. nemi.gov

Applications in Organic Synthesis

The primary application of 6-Methyl-1-naphthoyl chloride lies in its role as a precursor in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both the reactive acyl chloride and the modifiable naphthalene (B1677914) ring system, makes it a versatile building block.

While specific, large-scale industrial applications of this compound are not extensively documented in the public domain, its use in laboratory-scale organic synthesis is implied by its commercial availability and the known reactivity of acyl chlorides. For instance, it can be used in the synthesis of specific esters and amides that may have applications in areas such as medicinal chemistry and materials science. The methyl group on the naphthalene ring can also be a site for further chemical modification.

Conclusion

6-Methyl-1-naphthoyl chloride is a valuable reagent in organic synthesis, deriving its utility from the highly reactive acyl chloride functional group. Its synthesis from the corresponding carboxylic acid is a standard and efficient transformation. As a derivative of naphthalene (B1677914), it offers a scaffold that can be incorporated into a wide range of larger, more complex molecules, finding potential applications in diverse areas of chemical research and development.

Computational and Theoretical Chemistry Studies of 6 Methyl 1 Naphthoyl Chloride Reactivity and Structure Property Relationships

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net For 6-Methyl-1-naphthoyl chloride, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can determine its optimized three-dimensional geometry, electron density distribution, and molecular orbital energies. researchgate.net These calculations reveal that the acyl chloride group is a strong electron-withdrawing group, which significantly influences the electronic landscape of the naphthalene (B1677914) ring. The distribution of electrostatic potential can be mapped to identify regions of high and low electron density, pinpointing the electrophilic carbonyl carbon as the primary site for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org In any given reaction, the HOMO of the nucleophile interacts with the LUMO of the electrophile. youtube.comyoutube.com For this compound, which is a potent electrophile, the LUMO is of primary importance.

| Orbital | Calculated Energy (eV) | Primary Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | -7.25 | π-system of the naphthalene ring | Acts as an electron donor in reactions with very strong electrophiles. |

| LUMO | -1.80 | Carbonyl carbon (C=O) and C-Cl bond | Primary site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.45 | N/A | Indicates high kinetic stability but significant electrophilic reactivity. |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. nih.govrsc.org This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. nih.govrsc.org For this compound, a key reaction is the Friedel-Crafts acylation, where it acts as an acylating agent for another aromatic ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (this compound + Benzene + AlCl₃) | 0.0 |

| 2 | Acylium Ion Intermediate Complex | +5.2 |

| 3 | Transition State (σ-complex formation) | +18.5 |

| 4 | Product Complex | -12.0 |

Molecular Modeling and Dynamics Simulations for Conformational Studies

While the naphthalene ring is rigid, the molecule possesses conformational flexibility due to rotation around the single bond connecting the naphthyl group to the carbonyl carbon. Molecular modeling and molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. nih.govnih.gov These simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system. nih.govnih.gov

The primary goal of such studies is to identify the most stable conformations (local energy minima) and the energy barriers to rotation between them. The orientation of the carbonyl group relative to the naphthalene ring is of particular interest. Steric hindrance between the carbonyl oxygen, the chlorine atom, and the hydrogen atom at the 8-position of the naphthalene ring dictates the preferred dihedral angle. The analysis can reveal whether the carbonyl group is likely to be coplanar with the ring system or twisted out of the plane, which has implications for its reactivity and interaction with other molecules.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. ijpsonline.comijpsonline.comresearchgate.netnih.gov Although specific QSAR studies on this compound are not prevalent, the principles can be readily applied. In a hypothetical study involving a series of substituted 1-naphthoyl chlorides, various molecular descriptors would be calculated for each analogue.

These descriptors quantify different aspects of the molecular structure:

Electronic Descriptors: Hammett constants, atomic charges, and dipole moment, which describe the electron-donating or withdrawing nature of substituents. For the 6-methyl group, its electron-donating character would be a key descriptor.

Steric Descriptors: Molar refractivity, van der Waals volume, and Taft steric parameters, which quantify the size and shape of the substituents.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

A mathematical model, often derived using multiple linear regression or machine learning algorithms, is then built to predict the activity (e.g., enzyme inhibition IC₅₀ values) based on these descriptors. ijpsonline.comnih.gov Such models can elucidate which properties are crucial for activity and guide the design of new, more potent compounds. ijpsonline.comnih.gov

| Descriptor Type | Example Descriptor | Relevance for the 6-Methyl Group |

|---|---|---|

| Electronic | Sigma (σ) Hammett Constant | Quantifies the electron-donating effect on the aromatic ring. |

| Steric | Molar Refractivity (MR) | Measures the volume and polarizability of the methyl group. |

| Hydrophobic | LogP (Partition Coefficient) | Indicates the contribution of the methyl group to overall lipophilicity. |

| Topological | Wiener Index | Describes the overall molecular branching and size. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound. elixirpublishers.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These calculated frequencies correspond to the stretching and bending modes of different bonds. The most characteristic predicted peaks for this compound would be the strong C=O stretching vibration of the acyl chloride, typically found at a high wavenumber, and the C-Cl stretching vibration. Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor (e.g., ~0.96) to improve agreement. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. The calculations would predict the chemical shifts for the methyl protons, the distinct aromatic protons on the naphthalene ring, and the carbons, including the characteristic downfield shift of the carbonyl carbon.

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3075 |

| Methyl C-H Stretch | 2920 - 2980 | 2955 |

| Carbonyl (C=O) Stretch | 1750 - 1780 | 1765 |

| Aromatic C=C Stretch | 1500 - 1600 | 1580 |

| C-Cl Stretch | 850 - 950 | 910 |

Future Research Directions and Emerging Avenues for 6 Methyl 1 Naphthoyl Chloride in Chemical Science

Novel Catalytic Applications in Organic Transformations

The reactivity of the acyl chloride functional group makes 6-Methyl-1-naphthoyl chloride a prime candidate for a variety of catalytic transformations. Future research is likely to focus on leveraging this reactivity for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions represent a particularly promising area. While traditionally challenging for acyl chlorides due to competing pathways, recent advances in ligand and catalyst design have enabled their use in reactions like the Stille coupling. nih.govorganic-chemistry.org The development of palladium catalysts that can chemoselectively activate the C-Cl bond of this compound without decarbonylation would allow for its coupling with a wide array of organometallic reagents (organostannanes, organoborons, etc.). nih.govresearchgate.net This would provide a direct route to 6-methyl-1-naphthyl ketones, which are valuable intermediates in medicinal chemistry and materials science. Research could focus on optimizing reaction conditions using bulky, electron-rich phosphine (B1218219) ligands that have proven effective for other aryl chlorides. researchgate.netnih.gov

Another avenue is the exploration of catalytic Friedel-Crafts acylation. acs.org While traditionally reliant on stoichiometric amounts of Lewis acids like AlCl₃, the development of heterogeneous solid acid catalysts such as zeolites or metal-functionalized mesoporous materials could offer a more sustainable alternative. acs.org Investigating the activity of catalysts like zirconium-β-zeolite or metal triflates in the acylation of various aromatic and heteroaromatic substrates with this compound could lead to efficient and recyclable catalytic systems. acs.orgthieme-connect.com The steric and electronic influence of the 6-methyl group on the regioselectivity of such acylations would be a key area of study.

Furthermore, the generation of acyl radicals from this compound under photochemical or transition-metal-catalyzed conditions is an emerging field. researchgate.net These highly reactive intermediates could participate in Giese-type addition reactions to alkenes, enabling the synthesis of complex γ-keto compounds. researchgate.net

| Potential Catalytic Reaction | Catalyst System | Potential Product | Key Research Focus |

| Stille Cross-Coupling | Pd(OAc)₂ or PXPd complexes | Aryl/Alkyl 6-methyl-1-naphthyl ketones | Ligand design to prevent decarbonylation; Substrate scope. nih.govorganic-chemistry.org |

| Friedel-Crafts Acylation | Zirconium-β-Zeolite, Metal Triflates | Substituted 1-aroyl-6-methylnaphthalenes | Catalyst recyclability; Regioselectivity on diverse arenes. acs.orgthieme-connect.com |

| Acyl Radical Addition | Organic Photoredox Catalysts | γ-Keto compounds with naphthalene (B1677914) moiety | Mild reaction conditions; Substrate scope of radical acceptors. researchgate.net |

| Carbochlorocarbonylation | Palladium/Xantphos | Difunctionalized strained alkenes | Atom economy; Stereoselectivity control. nih.gov |

Integration into Advanced Flow Chemistry Methodologies

The high reactivity of acyl chlorides often leads to exothermic reactions that can be difficult to control in traditional batch processes. nih.gov Advanced flow chemistry and microreactor technologies offer superior heat and mass transfer, enabling safer and more efficient transformations. ugent.becorning.com The integration of this compound into continuous-flow systems is a significant future research direction.

Esterification and amidation reactions are prime candidates for translation to flow methodologies. Catalyst-free, high-temperature esterifications with various alcohols could be achieved in microreactors with very short residence times, potentially on an industrial scale. ugent.be This approach avoids the need for base catalysts and simplifies purification. ugent.be Similarly, continuous-flow systems can be designed for the safe and efficient synthesis of amides, key functional groups in pharmaceuticals. flinders.edu.au

Flow chemistry also enables reactions that are challenging in batch, such as those involving highly reactive organometallic reagents like organolithiums. researchgate.netresearchgate.net A continuous-flow setup could allow for the rapid mixing of this compound with a stream of a functionalized organolithium reagent at low temperatures, affording the corresponding ketone with high chemoselectivity and yield, minimizing side reactions. researchgate.net The use of integrated microreactor systems could allow for the in-situ generation of the organometallic reagent, which is then immediately reacted with the acyl chloride. researchgate.net

Furthermore, combining flow technology with other energy sources, such as microwave irradiation, could further accelerate reactions like Friedel-Crafts acylation, leading to solvent-free, high-throughput processes. acs.org

| Flow Chemistry Application | Technology | Advantages | Potential Outcome |

| Catalyst-Free Esterification | Heated Microreactor | Eliminates catalyst, short reaction times, high productivity. ugent.be | High-throughput synthesis of 6-methyl-1-naphthoate esters. |

| Ketone Synthesis | Microreactor with Fast Mixing | Precise temperature control, safe handling of organolithiums, high selectivity. researchgate.net | Chemoselective synthesis of functionalized 6-methyl-1-naphthyl ketones. |

| Friedel-Crafts Acylation | Continuous-Flow Microwave Reactor | Homogeneous conditions, rapid heating, enhanced safety. acs.org | Efficient, solvent-free acylation of aromatic compounds. |

| Sulfonyl Chloride Synthesis | Continuous Stirred-Tank Reactors (CSTRs) | Improved safety for exothermic reactions, process automation. mdpi.comrsc.org | Safer scale-up of related reactive intermediate syntheses. |

Exploration of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly guiding synthetic strategies. Future research on this compound will likely focus on developing more environmentally benign methods for its synthesis. The conventional method for preparing acyl chlorides involves the use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which generate corrosive HCl gas and other toxic byproducts. researchgate.netmasterorganicchemistry.com

A key research avenue is the development of catalytic methods to convert 6-methyl-1-naphthoic acid directly into the acyl chloride. Chlorine chemistry itself can be part of a sustainable cycle where byproducts like HCl are utilized commercially. nih.gov Exploring catalytic oxygen-chlorine exchange reactions could provide a more atom-economical route. nih.gov Another approach involves electrochemical methods, where O₂ can trigger the generation of an acyl chloride intermediate from a chlorinated precursor, cascading into ester synthesis in a one-pot process. researchgate.net

Alternative chlorinating agents that are safer or can be used under milder conditions are also of interest. Reagents such as N-chlorosuccinimide or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in the presence of a suitable catalyst could provide a less hazardous route. rsc.org Phthaloyl chloride has been shown to be an excellent chlorination reagent for some carboxylic acids without the need for a catalyst. researchgate.net Exploring such alternatives for the synthesis of this compound is a worthwhile endeavor.

Furthermore, developing green synthetic routes to the precursor, 6-methyl-1-naphthoic acid, is also crucial. This could involve catalytic carboxylation of a suitable 6-methylnaphthalene derivative, avoiding harsh oxidation conditions.

| Green Synthesis Approach | Reagent/Method | Potential Advantage | Reference |

| Alternative Chlorinating Agents | Oxalyl Chloride, Phthaloyl Chloride, PCl₅ | Cleaner reactions, different byproduct profiles. | researchgate.netresearchgate.net |

| Catalytic Oxygen-Chlorine Exchange | Benzotrichloride derivatives | Improved atom economy. | nih.gov |

| Electrochemical Synthesis | O₂-triggered dechlorination-oxygenation | Green, efficient, potential for cascade reactions. | researchgate.net |

| In-situ Generation and Use | Oxidative chlorination of thiols/disulfides | Avoids isolation of hazardous sulfonyl chlorides (by analogy). | rsc.orgresearchgate.net |

Advanced Material Development Leveraging Naphthalene-Acyl Chloride Scaffolds

The rigid and aromatic nature of the naphthalene core makes it an excellent building block for advanced functional materials. As a reactive bifunctional monomer (assuming the methyl group or another position could be functionalized), this compound could be a key precursor in polymer and materials chemistry.

One major area of exploration is the synthesis of high-performance polymers like polyamides and polyesters. Polycondensation of this compound (or a dicarboxylic acid chloride derivative of 6-methylnaphthalene) with various diamines or diols could yield aromatic polymers. prepchem.com The incorporation of the bulky and rigid methyl-naphthalene unit into the polymer backbone would be expected to enhance thermal stability, mechanical strength, and modify solubility properties.

The naphthalene scaffold is also prevalent in the development of porous organic polymers (POPs) for applications in gas storage and separation. nih.gov While many syntheses use aldehydes, the reactivity of the acyl chloride group could be exploited in Friedel-Crafts type polymerization reactions to create robust, hyper-crosslinked polymer networks with high surface areas. mdpi.com The inherent porosity and chemical nature of these naphthalene-based polymers could be tuned for selective CO₂ capture or as supports for catalysts. nih.govmdpi.com

Furthermore, naphthalene derivatives are used in organic electronics and as photostabilizers. rsc.orgnih.gov The 6-methyl-1-naphthoyl moiety could be incorporated into molecules designed for these applications, with the methyl group providing a way to tune the electronic properties and solid-state packing of the final material.

| Material Type | Synthetic Route | Key Feature from Naphthalene Scaffold | Potential Application |

| Aromatic Polyamides/Polyesters | Polycondensation with diamines/diols | High thermal stability, rigidity. | High-performance plastics, specialty fibers. |

| Porous Organic Polymers | Friedel-Crafts crosslinking | High surface area, chemical stability. | CO₂ capture, catalysis support. nih.govmdpi.com |

| Organic Electronic Materials | Incorporation into conjugated systems | Tunable electronic properties, planarity. | Organic field-effect transistors (OFETs). rsc.org |

| Photostabilizers | Complexation/incorporation into polymers | UV absorption. | Enhancing polymer durability. nih.gov |

Multi-component Reaction Strategies Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step with high atom economy. rug.nl Developing MCRs that incorporate this compound would be a significant advance, providing rapid access to libraries of novel, naphthalene-containing compounds for biological screening or materials discovery.

While the direct participation of acyl chlorides in classic MCRs like the Ugi or Passerini reactions is not standard, variations and related processes could be explored. mdpi.com For instance, an uncatalyzed three-component reaction between an organozinc reagent, an acrylate, and an acyl chloride has been described for the synthesis of β-ketoesters. researchgate.net Applying this methodology to this compound could yield a range of α-substituted β-ketoesters bearing the 6-methyl-1-naphthoyl moiety.

Another potential strategy involves cascade reactions initiated by the acylation step. This compound could react with a suitably designed substrate to form an intermediate that then undergoes a subsequent intramolecular cyclization or rearrangement. Such a sequence, performed in one pot, would align with the efficiency principles of MCRs. The development of novel MCRs is a creative endeavor, and designing a reaction where this compound acts as a key electrophilic component to trap a nucleophilic intermediate generated from two or more other starting materials is a challenging but potentially rewarding research direction. organic-chemistry.org

| MCR / Cascade Strategy | Reactant Types | Potential Product Scaffold | Key Advantage |

| Conjugate Addition / Claisen Domino | Organozinc reagent, Acrylate | α-Substituted β-ketoesters | Modular, mild conditions. researchgate.net |

| Acylation-Initiated Cascade | Bifunctional nucleophiles | Fused heterocyclic systems | Rapid complexity generation. |

| Passerini-type Reaction | Isocyanide, other electrophile | α-Acyloxyamides (hypothetical) | Access to diverse functionalized amides. mdpi.com |

| Ugi-type Reaction | Isocyanide, Amine, Carbonyl | Dipeptide-like scaffolds (hypothetical) | High structural diversity from simple inputs. mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Methyl-1-naphthoyl chloride in laboratory settings?

- Methodology : The synthesis typically involves reacting 6-methyl-1-naphthoic acid with chlorinating agents like oxalyl chloride or thionyl chloride under anhydrous conditions. Key parameters include temperature (reflux in dichloromethane at 40–50°C), stoichiometric ratios (1:1.2 acid-to-chlorinating agent), and catalyst use (e.g., catalytic DMF). Post-synthesis purification via vacuum distillation or recrystallization is critical. Confirm acyl chloride formation using ¹H/¹³C NMR (e.g., disappearance of -OH proton signals) and FT-IR (C=O stretch at ~1770–1810 cm⁻¹) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of chromatographic (HPLC with UV detection at 254 nm, TLC) and spectroscopic methods. Key analyses include:

- ¹H NMR : Aromatic proton patterns consistent with methyl substitution (e.g., singlet at δ 2.6 ppm for CH₃).

- FT-IR : Absence of carboxylic acid -OH bands and presence of acyl chloride C=O stretch.

- Melting point determination : Compare to literature values; use differential scanning calorimetry if data are scarce .

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?

- Methodology : Adopt a tiered approach:

- Tier 1 : Bacterial reverse mutation assay (Ames test) with S. typhimurium TA98/TA100 ± metabolic activation (S9 mix) to assess genotoxicity.

- Tier 2 : Mammalian cell lines (e.g., HepG2 hepatocytes) for cytotoxicity (MTT assay, 24–72h exposure) and oxidative stress markers (GSH depletion, ROS quantification). Include positive controls (e.g., benzo[a]pyrene) and adhere to OECD 423 guidelines for acute toxicity classification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound’s cytotoxicity across studies?

- Methodology : Conduct a systematic meta-analysis:

- Step 1 : Curate literature using standardized search strings (e.g.,

(this compound) AND (cytotoxicity OR EC50)) across PubMed, TOXCENTER, and Embase . - Step 2 : Apply risk-of-bias tools (e.g., Table C-7 ) to evaluate study design (e.g., randomization of cell seeding, solvent consistency).

- Step 3 : Use mixed-effects models to adjust for covariates (cell passage number, serum batch effects). Exclude high-risk studies in sensitivity analyses .

Q. What experimental design considerations are critical when investigating chronic inhalation toxicity in rodent models?

- Methodology :

- Exposure regimen : Use whole-body inhalation chambers (OECD 413 guidelines: 6h/day, 5 days/week for 90 days). Monitor chamber concentrations via real-time FTIR (detection limit ≤1 ppm).

- Dose selection : Base on a 14-day range-finding study (0, 10, 30, 100 mg/m³) with histopathology.

- Endpoints : Include lung function tests (Penh index), BALF cytokine profiling (IL-6, TNF-α via ELISA), and nasal epithelium histomorphometry. Compare to structurally related compounds (e.g., 2-methylnaphthalene’s NOAEL of 25 mg/m³) .

Q. How can isotope-labeling techniques elucidate the metabolic fate of this compound in hepatic microsomes?

- Methodology :

- Synthesis : Prepare ¹³C-labeled compound at the methyl position via Friedel-Crafts alkylation with ¹³CH₃I.

- LC-HRMS metabolomics : Identify phase I metabolites (e.g., hydroxylation at C5/C7) and phase II conjugates (glucuronides via neutral loss scan of 176 Da).

- Trapping studies : Use GSH and cyanide to capture reactive intermediates (e.g., quinone methides) with MS/MS structural confirmation.

- Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic pathways. Compare kinetic parameters (Vₘₐₓ, Kₘ) across human vs. rodent microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|